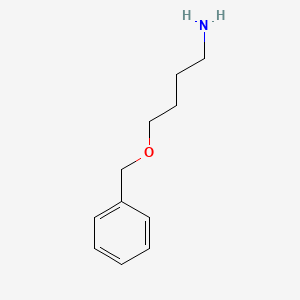
2-(3-Formylphenoxy)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Formylphenoxy)acetonitrile is a chemical compound with the empirical formula C9H7NO2 . It has a molecular weight of 161.16 .
Molecular Structure Analysis
The molecular structure of this compound consists of a nitrile group (-CN), an ether group (-O-), and a formyl group (-CHO) attached to a phenyl ring . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography, NMR spectroscopy, etc., which are not mentioned in the available resources.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its exact melting point, boiling point, and density are not specified in the available resources .Aplicaciones Científicas De Investigación
Electrochemical Oxidation Studies
Phenols and phenoxyl radicals, closely related to 2-(3-Formylphenoxy)acetonitrile, have been extensively studied in electrochemical oxidation. For instance, Evans et al. (1984) explored the anodic oxidation of phenolates in acetonitrile, leading to the reversible dimerization of phenoxyl radicals (Evans, Jimenez, & Kelly, 1984). Similarly, Richards, Whitson, & Evans (1975) investigated the electrochemical oxidation of 2,4,6-tri-tert-butylphenol and its derivatives in acetonitrile, which demonstrated variations in oxidation potential based on the phenolic structure (Richards, Whitson, & Evans, 1975).
Capillary Electrophoresis
Okada (1997) conducted a study on capillary electrophoretic separation of phenols in acetonitrile. This research showed that phenols, under specific conditions, form heteroconjugated anions, providing insights into separation techniques relevant to compounds like this compound (Okada, 1997).
Photocatalysis and Chemical Synthesis
The photocyclization of phenols, closely related to this compound, has been explored by Horaguchi et al. (1991). They demonstrated the synthesis of dihydrobenzofuranols through photocyclization, providing a basis for synthetic pathways that might involve this compound (Horaguchi et al., 1991).
Environmental Analysis
In the realm of environmental analysis, Koesukwiwat et al. (2008) developed a method for determining phenoxy acid residues in rice, which could be relevant for monitoring environmental pollutants and residues related to compounds like this compound (Koesukwiwat, Sanguankaew, & Leepipatpiboon, 2008).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-formylphenoxy)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6-7H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIZCBYCDRJBSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#N)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2865888.png)
![2-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2865891.png)

![2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2865893.png)
![3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2865896.png)
![N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide](/img/structure/B2865897.png)
![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2865899.png)




![3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2865905.png)
![5-[1-(dimethylamino)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2865906.png)

